REACTION_CXSMILES
|
[C:1](Cl)(=[O:6])[C:2]([CH3:5])([CH3:4])[CH3:3].[C:8](#[N:12])[CH2:9][C:10]#[N:11].C(N(CC)CC)C>C(Cl)Cl>[C:1]([CH:9]([C:8]#[N:12])[C:10]#[N:11])(=[O:6])[C:2]([CH3:5])([CH3:4])[CH3:3]
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Name
|
|
Quantity
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60 g
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Type
|
reactant
|
Smiles
|
C(C(C)(C)C)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC#N)#N
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Name
|
|
Quantity
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500 mL
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Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
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C(C)N(CC)CC
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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were placed in a flask
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Type
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CUSTOM
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Details
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equipped with a stirrer and a dropping funnel
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Type
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TEMPERATURE
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Details
|
with cooling over a period of 45 minutes
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Duration
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45 min
|
Type
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CUSTOM
|
Details
|
The triethylamine hydrochloride was removed
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated to about half volume
|
Type
|
ADDITION
|
Details
|
The solution was poured onto ice
|
Type
|
FILTRATION
|
Details
|
the resulting product was filtered off
|
Type
|
CUSTOM
|
Details
|
air dried
|
Name
|
|
Type
|
|
Smiles
|
C(C(C)(C)C)(=O)C(C#N)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |